![molecular formula C9H7FN2OS B2508748 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1092307-62-4](/img/structure/B2508748.png)
5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a thiol group
作用机制
Target of Action
It is known that oxadiazole derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Oxadiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives are known to interact with a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
The compound’s boiling point is 259℃ at 1013kPa, and its density is 1428 at 20℃ . Its LogP value is 3.28 at 20℃ and pH6, indicating its lipophilicity . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Oxadiazole derivatives are known to have a variety of biological activities, often leading to changes in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzyl chloride with thiosemicarbazide to form the intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The thiol group in 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol can undergo oxidation to form disulfides.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic or basic conditions.
Cyclization: Dehydrating agents like POCl3 or sulfuric acid (H2SO4) are commonly used.
Major Products Formed:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from electrophilic aromatic substitution reactions.
Complex Heterocycles: Formed from cyclization reactions.
科学研究应用
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including infections and cancer. Its unique structure allows it to interact with specific molecular targets in the body .
Industry: In the materials science field, this compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. It is also used in the synthesis of polymers and other advanced materials .
相似化合物的比较
- 5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(2-Bromophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(2-Methylphenyl)methyl]-1,3,4-oxadiazole-2-thiol
Comparison: Compared to its analogs, 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, binding affinity, and overall biological activity. This makes it a valuable compound for further research and development .
属性
IUPAC Name |
5-[(2-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-7-4-2-1-3-6(7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRXSDXFNPZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=S)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
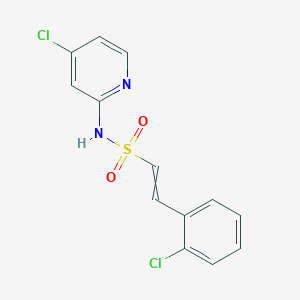
![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)
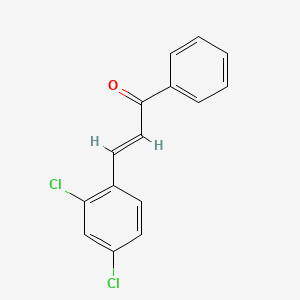
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)
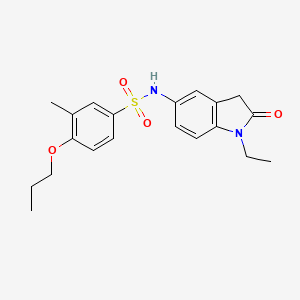
![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)
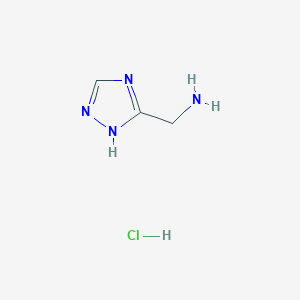
![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2508681.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)
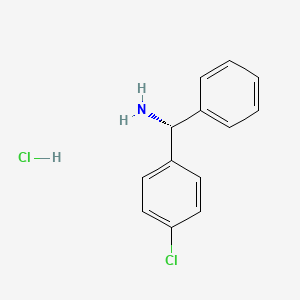

![7-(4-chlorobenzenesulfonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)
